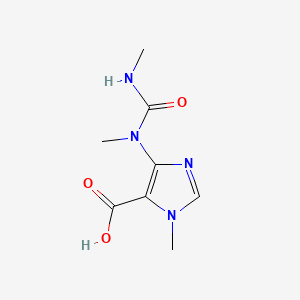

Caffeidine acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Caffeidine acid (also known as caffeine acid or 1,3,7-trimethyluric acid) is a naturally occurring compound found in coffee beans and other plants. It is a purine alkaloid that acts as a stimulant, increasing alertness and reducing fatigue. Caffeidine acid has been extensively studied for its biochemical and physiological effects and its role in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Characterization of Nitrosation Products from Caffeidine and Caffeidine Acid : Caffeidine acid, derived from caffeine, undergoes nitrosation to form various compounds. These nitrosated products, such as mononitrosocaffeidine and dinitrosocaffeidine, have been characterized through spectral analysis. The study highlights the reactivity and stability of these compounds under different conditions, confirming the presence of a trisubstituted ureide moiety in caffeidine acid (Kumar et al., 1993).

Oxidation of Caffeine by Acid-activated Ferrate(VI) : This study explores the oxidation of caffeine, a related compound to caffeidine acid, in water by acid-activated ferrate(VI). It highlights the effectiveness of this process and its insensitivity to ionic constituents of water. The research sheds light on potential applications in water treatment and environmental remediation (Manoli et al., 2017).

Caffeic Acid Derivatives, Analogs and Applications : A review focusing on caffeic acid (CA), a compound structurally related to caffeidine acid, covers its therapeutic potential and applications. The review highlights the broad spectrum of biological activities of CA derivatives and their use in drug development, including their antioxidant and stabilizing properties in the cosmetic industry (Silva et al., 2014).

Voltamperometric Sensors for Detecting Caffeic Acid : The study discusses the development of sensors for detecting caffeic acid, emphasizing its importance in foods, pharmaceuticals, and supplements. Such sensors, based on carbon nanomaterials, offer insights into quality control and safety assessment in various industries (Bounegru & Apetrei, 2020).

Enhanced Antibacterial, Antioxidant, and Anticancer Activity of Caffeic Acid : This research explores the formation of water-soluble complexes of caffeic acid, which show improved antibacterial and antioxidant activities compared to pristine CA. The findings suggest potential applications in medical and pharmaceutical fields (Mude et al., 2022).

Inhibition of DNA Methylation by Caffeic Acid : This study investigates the effect of caffeic acid on DNA methylation, demonstrating its inhibitory impact on this process. Such findings are significant in understanding the role of dietary components in genetic regulation and their potential therapeutic applications (Lee & Zhu, 2006).

Propriétés

IUPAC Name |

3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6/h4H,1-3H3,(H,9,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXKHFRZVPYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202948 |

Source

|

| Record name | Caffeidine acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54536-15-1 |

Source

|

| Record name | Caffeidine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeidine acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is the formation of N-nitroso compounds from caffeidine acid significant?

A1: N-nitroso compounds, including nitrosamines and nitrosamides, are known to be potent carcinogens. [, ] The discovery that caffeidine acid can form these compounds under specific conditions raises concerns about its potential role in cancer development, particularly in regions where caffeidine acid precursors are consumed in high quantities. For example, research suggests a potential link between the consumption of salted tea, rich in caffeidine and caffeidine acid precursors, and the high incidence of esophageal and gastric cancers in Kashmir. [] This highlights the need for further research into the formation mechanisms, prevalence, and long-term health effects of caffeidine acid-derived N-nitroso compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

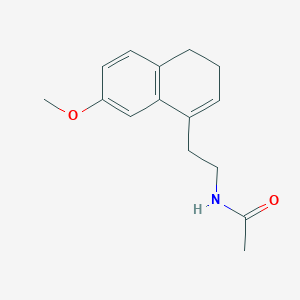

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)